molecular formula C4H2BrIO B6271238 4-bromo-2-iodofuran CAS No. 2680531-96-6

4-bromo-2-iodofuran

Cat. No. B6271238
CAS RN: 2680531-96-6
M. Wt: 272.9
InChI Key:
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Description

4-bromo-2-iodofuran (4BIF) is a heterocyclic organic compound first synthesized in the laboratory in the early 2000s. It is a member of the furan family of compounds and is composed of a single ring of five atoms, four carbon atoms and one bromine atom. 4BIF has been studied extensively in the laboratory for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

4-bromo-2-iodofuran has been studied extensively in the laboratory for its potential applications in a variety of fields. It has been used as a starting material in the synthesis of other compounds, such as 5-bromo-2-iodofuran and 6-bromo-2-iodofuran, and has been used as an inhibitor of the enzyme acetylcholinesterase. 4-bromo-2-iodofuran has also been studied for its potential use as an anti-inflammatory agent, as a potential inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme lipoxygenase. Additionally, 4-bromo-2-iodofuran has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

The mechanism of action of 4-bromo-2-iodofuran is not completely understood, however, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. It is believed that 4-bromo-2-iodofuran binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-iodofuran have not been extensively studied in humans, however, it has been studied in a variety of animal models. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. Additionally, it has been shown to reduce inflammation and pain, as well as to inhibit the enzyme lipoxygenase, which is involved in the production of inflammatory molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-2-iodofuran in laboratory experiments include its low cost and easy availability, as well as its ability to be synthesized via a variety of methods. Additionally, 4-bromo-2-iodofuran has been shown to have a wide range of potential applications, making it a useful tool for researchers. The limitations of using 4-bromo-2-iodofuran in laboratory experiments include its potential toxicity, as well as its potential to cause an allergic reaction in some individuals.

Future Directions

The potential future directions for 4-bromo-2-iodofuran research include further investigation of its mechanism of action and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 4-bromo-2-iodofuran could lead to the development of new therapeutic agents for the treatment of a variety of diseases and conditions. Furthermore, further research into the synthesis of 4-bromo-2-iodofuran could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the potential toxicity of 4-bromo-2-iodofuran could lead to the development of more safe and effective methods of using the compound in laboratory experiments.

Synthesis Methods

4-bromo-2-iodofuran can be synthesized via several methods, including the Williamson ether synthesis, the Ullmann reaction, and the Sonogashira coupling. The Williamson ether synthesis is the most common method used for the synthesis of 4-bromo-2-iodofuran and involves the combination of 2-iodobromobenzene and an alkyl halide in the presence of a base. The Ullmann reaction is a more complex method and involves the use of a copper catalyst to form the 4-bromo-2-iodofuran ring. The Sonogashira coupling is the least common method of synthesizing 4-bromo-2-iodofuran and involves the use of a palladium catalyst to form the 4-bromo-2-iodofuran ring.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-iodofuran involves the bromination and iodination of furan.", "Starting Materials": [ "Furan", "Bromine", "Iodine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of furan using bromine in acetic acid to obtain 4-bromofuran.", "Step 2: Iodination of 4-bromofuran using iodine and hydrogen peroxide in acetic acid to obtain 4-bromo-2-iodofuran.", "Step 3: Neutralization of the reaction mixture using sodium hydroxide." ] }

CAS RN

2680531-96-6

Product Name

4-bromo-2-iodofuran

Molecular Formula

C4H2BrIO

Molecular Weight

272.9

Purity

90

Origin of Product

United States

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